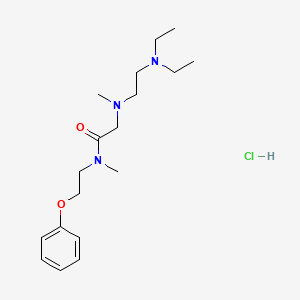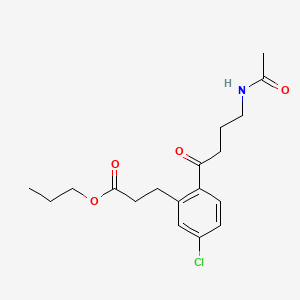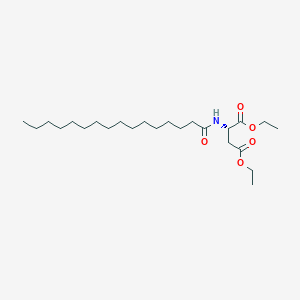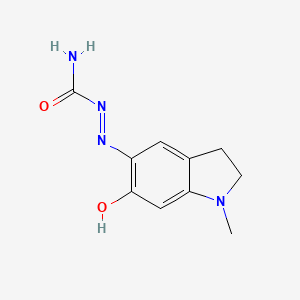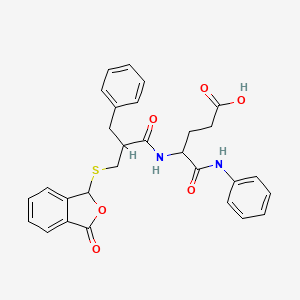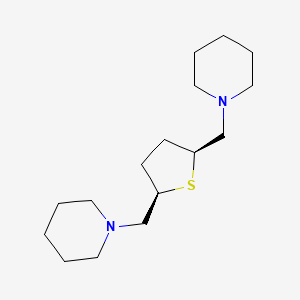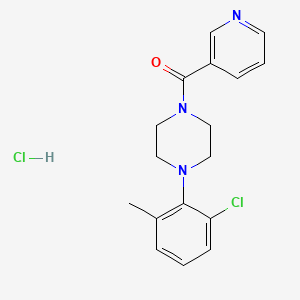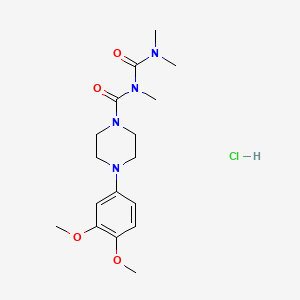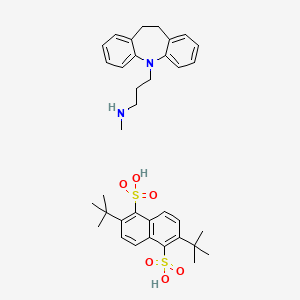![molecular formula C32H30N2O2 B12751531 9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]- CAS No. 41611-76-1](/img/structure/B12751531.png)
9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE is an organic compound known for its significant applications in various fields, particularly in organic electronics. This compound is characterized by its unique structure, which includes two ethyl-6-methylphenylamino groups attached to an anthraquinone core. It is widely recognized for its excellent photophysical properties and stability, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
The synthesis of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE typically involves the ethylation of anthranilic acid followed by a series of reactions to introduce the desired functional groups. The general synthetic route includes the following steps:
Ethylation of Anthranilic Acid: Anthranilic acid is reacted with an ethylating agent under controlled conditions to form ethylated anthranilic acid.
Formation of Intermediate: The ethylated anthranilic acid is then subjected to further reactions, including oxidation and amination, to form the intermediate compound.
Final Product Formation: The intermediate compound undergoes a final reaction with 2-ethyl-6-methylphenylamine to yield 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and temperature control to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to its corresponding hydroquinone form.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE has a wide range of scientific research applications, including:
Organic Electronics: It is extensively used in the fabrication of OLEDs due to its excellent photophysical properties and stability.
Photovoltaic Devices: The compound is employed in organic solar cells to enhance their efficiency and stability.
Fluorescent Probes: Its strong fluorescence makes it suitable for use in fluorescent probes for biological imaging and detection.
Photosensitive Materials: The compound is used in the development of photosensitive materials for various optical applications.
Mécanisme D'action
The mechanism of action of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to the excitation of electrons to higher energy states. These excited electrons can then participate in various photophysical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the compound and its ability to undergo efficient energy transfer .
Comparaison Avec Des Composés Similaires
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE can be compared with other similar compounds, such as:
1,4-BIS[(2-ETHYL-6-METHYLANILINO)ANTHRAQUINONE: This compound has a similar structure but differs in the substitution pattern on the anthraquinone core.
1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]-9,10-ANTHRACENEDIONE: This compound has a different oxidation state of the anthraquinone core.
The uniqueness of 1,4-BIS[(2-ETHYL-6-METHYLPHENYL)AMINO]ANTHRAQUINONE lies in its specific substitution pattern and the resulting photophysical properties, which make it particularly suitable for applications in organic electronics and optoelectronic devices .
Propriétés
Numéro CAS |
41611-76-1 |
|---|---|
Formule moléculaire |
C32H30N2O2 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
1,4-bis(2-ethyl-6-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H30N2O2/c1-5-21-13-9-11-19(3)29(21)33-25-17-18-26(34-30-20(4)12-10-14-22(30)6-2)28-27(25)31(35)23-15-7-8-16-24(23)32(28)36/h7-18,33-34H,5-6H2,1-4H3 |
Clé InChI |
NPJJGMRERPXCSE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=CC=C4CC)C)C(=O)C5=CC=CC=C5C3=O)C |
Description physique |
Dry Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



